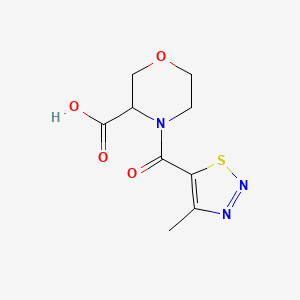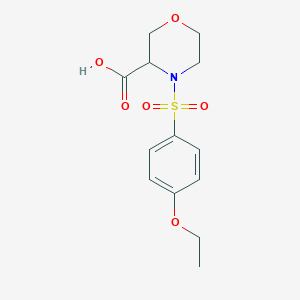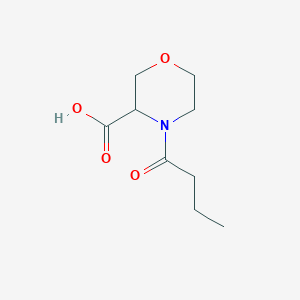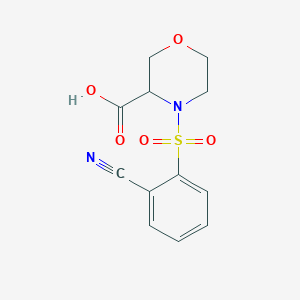
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid, also known as SMCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a morpholine ring, a cyanophenyl group, and a carboxylic acid group. SMCC has been shown to have a variety of interesting properties that make it useful in a range of different research contexts.
作用机制
The mechanism of action of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is based on its ability to react with thiol groups in proteins. This reaction results in the formation of a covalent bond between the 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid molecule and the protein, which can be used to modify the protein's structure and function. The reaction of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid with thiol groups is highly specific, allowing for the selective modification of specific amino acid residues.
Biochemical and Physiological Effects:
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a range of interesting biochemical and physiological effects, depending on the specific context in which it is used. For example, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of certain enzymes by modifying their active sites. This can be useful in the study of enzyme function and regulation. 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have immunomodulatory effects, potentially making it useful in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is its high reactivity towards thiol groups in proteins. This allows for the selective modification of specific amino acid residues, which can be useful in a range of different research contexts. Additionally, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is relatively easy to synthesize and purify, making it a convenient reagent for many different types of experiments.
One limitation of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is its potential toxicity, particularly if it is not used in a controlled manner. Additionally, the reaction of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid with thiol groups can be somewhat unpredictable, making it difficult to control the extent and specificity of the modification. Finally, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid can be relatively expensive, which may limit its use in some research contexts.
未来方向
There are a number of potential future directions for research involving 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid. For example, researchers could explore the use of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for the study of protein-protein interactions in living cells. Additionally, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid could be used as a scaffold for the development of new drugs or other therapeutic agents. Finally, researchers could explore the use of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid in the development of new diagnostic tools for the detection of specific biomolecules.
合成方法
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid can be synthesized using a variety of different methods, including the reaction of a cyanobenzene derivative with a morpholine derivative in the presence of a suitable catalyst. This reaction typically takes place under mild conditions and can be easily scaled up for industrial production. The resulting product can be purified using a range of different techniques, including recrystallization and chromatography.
科学研究应用
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has been used in a wide range of scientific research applications, including as a reagent for the modification of proteins and other biomolecules. This compound has been shown to be highly reactive towards thiol groups in proteins, allowing for the selective modification of specific amino acid residues. 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has also been used as a crosslinking agent for the study of protein-protein interactions, as well as a fluorescent probe for the detection of specific biomolecules.
属性
IUPAC Name |
4-(2-cyanophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c13-7-9-3-1-2-4-11(9)20(17,18)14-5-6-19-8-10(14)12(15)16/h1-4,10H,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGBPQMYVDCVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=CC=C2C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
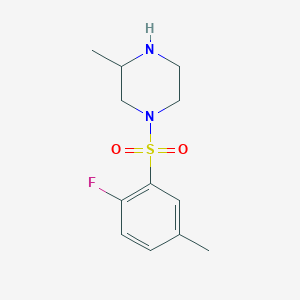
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
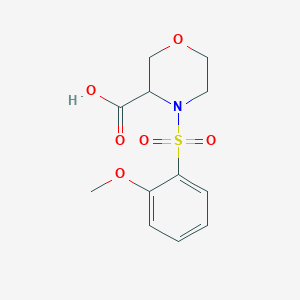

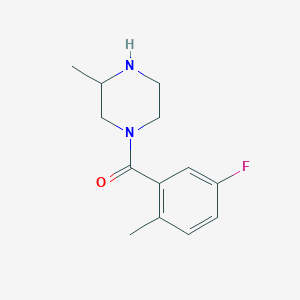
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
